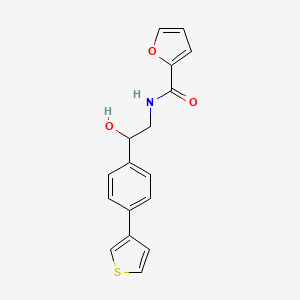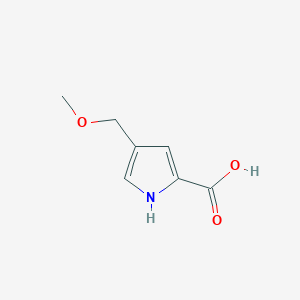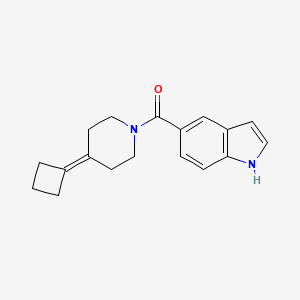
1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, also known as DPPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. DPPH is a heterocyclic compound that belongs to the class of pyrrolidine-2,5-dione derivatives, and it has a molecular weight of 308.4 g/mol.
Mecanismo De Acción
The mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is not fully understood, but it is thought to involve the inhibition of various enzymes, including topoisomerase II and protein kinase C. 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has also been shown to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been shown to have several biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of cell cycle arrest, and the modulation of various signaling pathways. 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has also been shown to have antioxidant activity, which may contribute to its anticancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has several limitations, including its low solubility in aqueous solutions, which can limit its bioavailability and efficacy. 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione is also highly reactive and can easily undergo oxidation, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for the research on 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione, including the optimization of its synthesis method to improve its yield and purity. Further studies are needed to elucidate the mechanism of action of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione and to identify its molecular targets. The development of new formulations and delivery systems for 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione may also improve its bioavailability and efficacy. Additionally, the evaluation of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione in preclinical and clinical studies is needed to determine its safety and efficacy as an anticancer agent.
Métodos De Síntesis
The synthesis of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione can be achieved through several methods, including the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine in the presence of acetic acid and sodium acetate, followed by cyclization with maleic anhydride. Another method involves the reaction of 4-(dimethylamino)benzaldehyde with phenylhydrazine in the presence of acetic acid and sodium acetate, followed by cyclization with succinic anhydride. The yield of 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione synthesis can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent choice.
Aplicaciones Científicas De Investigación
1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione exhibits cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer. 1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione exerts its anticancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Propiedades
IUPAC Name |
1-[4-(dimethylamino)phenyl]-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-21(2)14-8-10-15(11-9-14)22-17(23)12-16(18(22)24)20-19-13-6-4-3-5-7-13/h3-11,16,19-20H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSLYFMZOXVVRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-3-(2-phenylhydrazinyl)pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2898677.png)

![5-bromo-2-chloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2898679.png)
![1-(2-Fluorophenyl)-3-[[4-(furan-2-yl)thiophen-2-yl]methyl]urea](/img/structure/B2898681.png)
![Methyl 5,5,7,7-tetramethyl-2-(2-(thiophen-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2898682.png)



![N-(2-morpholin-4-ylethyl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]propanamide](/img/structure/B2898687.png)


![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;dihydrochloride](/img/structure/B2898696.png)
![N-(5-(3-(2-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclopropanecarboxamide](/img/structure/B2898698.png)
![N-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-cyclopropyloxamide](/img/structure/B2898699.png)